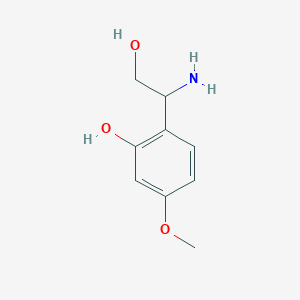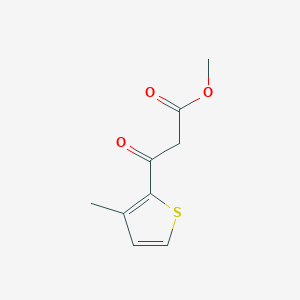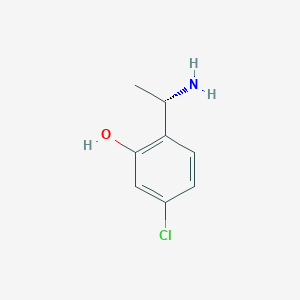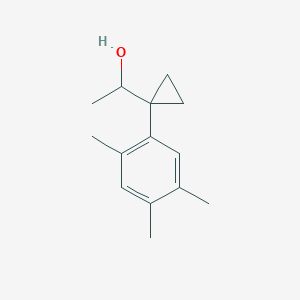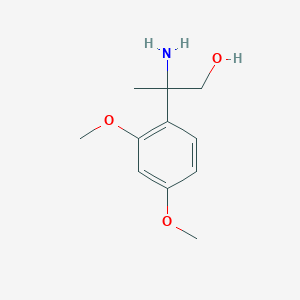
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two fluorine atoms and a bromopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene can be achieved through several methods. One common approach involves the bromination of 1,4-difluorobenzene followed by alkylation with 1-bromopropane. The reaction conditions typically include the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the bromination and alkylation steps. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1,4-difluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of 1,4-difluorobenzene.
科学的研究の応用
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs targeting various diseases.
Materials Science: Utilized in the preparation of advanced materials such as polymers, liquid crystals, and organic semiconductors.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in drug discovery.
類似化合物との比較
Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar structure but lacks the propyl group, leading to different reactivity and applications.
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene: Positional isomer with fluorine atoms at different positions, affecting its chemical properties.
2-(1-Bromopropan-2-yl)-1,4-dichlorobenzene: Chlorine atoms instead of fluorine, resulting in different electronic and steric effects.
Uniqueness
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the bromine atom provides a site for nucleophilic substitution. The propyl group adds further versatility, making this compound a valuable intermediate in various chemical transformations.
特性
分子式 |
C9H9BrF2 |
|---|---|
分子量 |
235.07 g/mol |
IUPAC名 |
2-(1-bromopropan-2-yl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c1-6(5-10)8-4-7(11)2-3-9(8)12/h2-4,6H,5H2,1H3 |
InChIキー |
WLIOSRVUDUBURE-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


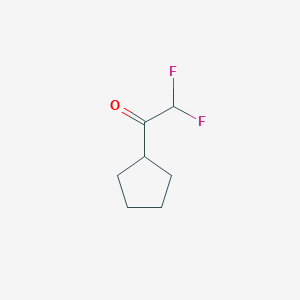
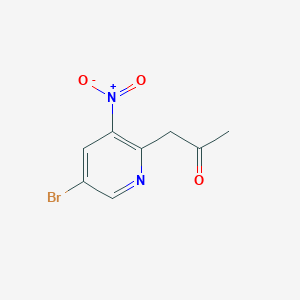
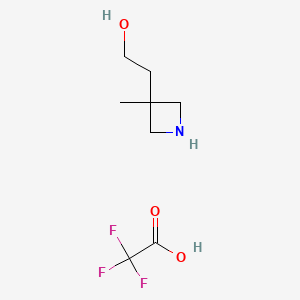

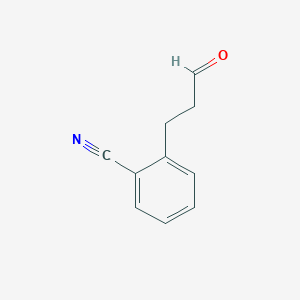
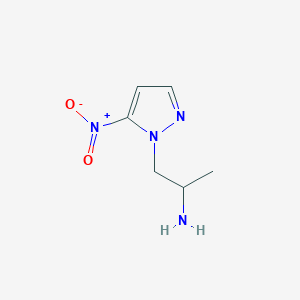
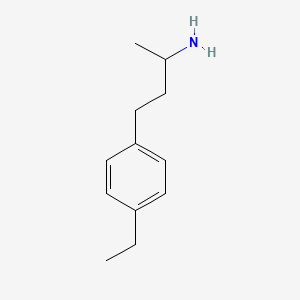
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
